![molecular formula C57H69Cl4N5Na4O18 B1214556 Tetrasodium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate;2-(diethylamino)ethyl 4-amino-3-butoxybenzoate;1-ethenylpyrrolidin-2-one;3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate;1,1,1-trichloro-2-methylpropan-2-ol;hydrochloride CAS No. 37209-61-3](/img/structure/B1214556.png)

Tetrasodium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate;2-(diethylamino)ethyl 4-amino-3-butoxybenzoate;1-ethenylpyrrolidin-2-one;3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate;1,1,1-trichloro-2-methylpropan-2-ol;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

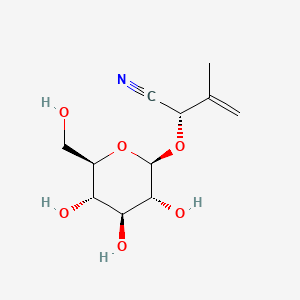

The compound “Tetrasodium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate;2-(diethylamino)ethyl 4-amino-3-butoxybenzoate;1-ethenylpyrrolidin-2-one;3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate;1,1,1-trichloro-2-methylpropan-2-ol;hydrochloride” is a combination of several chemical agents used primarily in ophthalmic solutions. This mixture is designed to provide both anesthetic and diagnostic properties, making it useful in various eye procedures. Benoxinate hydrochloride acts as a local anesthetic, while sodium fluorescein serves as a disclosing agent. Chlorbutanol is a preservative, ethylenediamine tetraacetic acid (EDTA) is a chelating agent, and povidone is a binder and stabilizer .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of this compound involves the synthesis of each individual component followed by their combination in a specific ratio. For instance, benoxinate hydrochloride is synthesized through the esterification of 4-amino-3-butoxybenzoic acid with 2-diethylaminoethanol. Sodium fluorescein is prepared by the reaction of resorcinol with phthalic anhydride. Chlorbutanol is synthesized by the chlorination of tert-butyl alcohol. EDTA is produced through the reaction of ethylenediamine with chloroacetic acid. Povidone is synthesized by the polymerization of N-vinylpyrrolidone .

Industrial Production Methods

In industrial settings, the production of this mixture involves the precise weighing and mixing of the individual components. The mixture is then dissolved in distilled water to achieve the desired concentration. The solution is filtered and sterilized before being packaged in sterile containers for ophthalmic use .

Analyse Des Réactions Chimiques

Types of Reactions

The components of this mixture undergo various types of chemical reactions:

Oxidation: Sodium fluorescein can undergo oxidation to form fluorescein.

Reduction: Benoxinate hydrochloride can be reduced to its corresponding amine.

Substitution: Chlorbutanol can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Nucleophiles such as hydroxide ions.

Major Products

Oxidation of Sodium Fluorescein: Fluorescein.

Reduction of Benoxinate Hydrochloride: 4-amino-3-butoxybenzoic acid.

Substitution of Chlorbutanol: Various substituted chlorobutyl derivatives

Applications De Recherche Scientifique

This compound has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and analytical methods.

Biology: Utilized in cell staining and fluorescence microscopy.

Medicine: Employed in ophthalmic procedures for anesthesia and diagnostic purposes.

Industry: Used in the formulation of various pharmaceutical products

Mécanisme D'action

The mechanism of action of this compound involves the individual effects of its components:

Benoxinate Hydrochloride: Acts as a local anesthetic by blocking sodium channels in nerve cells, preventing the initiation and transmission of nerve impulses.

Sodium Fluorescein: Functions as a disclosing agent by fluorescing under specific wavelengths of light, allowing for the visualization of ocular structures.

Chlorbutanol: Serves as a preservative by inhibiting the growth of microorganisms.

EDTA: Chelates metal ions, preventing their interference in chemical reactions.

Povidone: Stabilizes the solution and enhances the solubility of other components

Comparaison Avec Des Composés Similaires

Similar Compounds

Proparacaine: Another local anesthetic used in ophthalmology.

Tetracaine: A local anesthetic with similar properties to benoxinate.

Lidocaine: A widely used local anesthetic with a broader range of applications.

Fluorescein: Used alone as a disclosing agent in various diagnostic procedures.

Uniqueness

The uniqueness of this compound lies in its combination of multiple agents, providing both anesthetic and diagnostic properties in a single formulation. This makes it particularly useful in ophthalmic procedures where both anesthesia and visualization are required .

Propriétés

Numéro CAS |

37209-61-3 |

|---|---|

Formule moléculaire |

C57H69Cl4N5Na4O18 |

Poids moléculaire |

1345.9 g/mol |

Nom IUPAC |

tetrasodium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate;2-(diethylamino)ethyl 4-amino-3-butoxybenzoate;1-ethenylpyrrolidin-2-one;3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate;1,1,1-trichloro-2-methylpropan-2-ol;hydrochloride |

InChI |

InChI=1S/C20H12O5.C17H28N2O3.C10H16N2O8.C6H9NO.C4H7Cl3O.ClH.4Na/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20;1-4-7-11-21-16-13-14(8-9-15(16)18)17(20)22-12-10-19(5-2)6-3;13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;1-2-7-5-3-4-6(7)8;1-3(2,8)4(5,6)7;;;;;/h1-10,21-22H;8-9,13H,4-7,10-12,18H2,1-3H3;1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);2H,1,3-5H2;8H,1-2H3;1H;;;;/q;;;;;;4*+1/p-4 |

Clé InChI |

NOPBAFOXKXYZHK-UHFFFAOYSA-J |

SMILES |

CCCCOC1=C(C=CC(=C1)C(=O)OCCN(CC)CC)N.CC(C)(C(Cl)(Cl)Cl)O.C=CN1CCCC1=O.C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)[O-])OC5=C3C=CC(=C5)[O-].C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Na+].[Na+].[Na+].[Na+].Cl |

SMILES canonique |

CCCCOC1=C(C=CC(=C1)C(=O)OCCN(CC)CC)N.CC(C)(C(Cl)(Cl)Cl)O.C=CN1CCCC1=O.C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)[O-])OC5=C3C=CC(=C5)[O-].C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Na+].[Na+].[Na+].[Na+].Cl |

Synonymes |

Fluress |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[[2-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]amino]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B1214480.png)

![3-[5-(4-Ethylphenyl)-2-tetrazolyl]propanoic acid methyl ester](/img/structure/B1214482.png)

![3-[[[1-(2-furanylmethyl)-5-tetrazolyl]methyl-[(2-methoxyphenyl)methyl]amino]methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B1214484.png)

![4-methyl-N-[3-[1-(phenylmethyl)-4-piperidinyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide](/img/structure/B1214485.png)

![N-[6-(1-oxopentylamino)-3-pyridinyl]-3-pyridinecarboxamide](/img/structure/B1214486.png)

![N-[3-(dimethylamino)-2,2-dimethylpropyl]-1-[(2-hydroxyphenyl)methyl]-4-piperidinecarboxamide](/img/structure/B1214487.png)

![2-(8,9-Dimethyl-thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B1214488.png)

![N-cyclopentyl-2-[[4-methyl-5-[4-(4-morpholinylsulfonyl)phenyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1214489.png)